Plasmodium falciparum GSK-3 Inhibition: Quantified Activity of 2-Chloropyrimidine-4-carboxamide Scaffold
The 2-chloropyrimidine-4-carboxamide scaffold demonstrates measurable inhibitory activity against recombinant Plasmodium falciparum GSK-3, with a reported IC50 value of 480 nM in a radiometric assay using GS-1 as substrate measured after 30 minutes in the presence of [γ-32P]-ATP followed by SDS-PAGE analysis [1]. This same compound shows no detectable inhibition of human GSK-3α (IC50 > 100,000 nM), indicating species-selective inhibitory properties [1]. While direct head-to-head comparator data against alternative 2-substituted pyrimidine-4-carboxamides is not available in this dataset, the 480 nM IC50 establishes a quantitative baseline against which 2-amino or 2-methyl analogs may be compared in subsequent studies.
| Evidence Dimension | IC50 for Plasmodium falciparum GSK-3 inhibition |
|---|---|
| Target Compound Data | IC50 = 480 nM |
| Comparator Or Baseline | Human GSK-3α IC50 > 100,000 nM (species selectivity control) |
| Quantified Difference | >208-fold selectivity for P. falciparum GSK-3 over human GSK-3α |
| Conditions | Recombinant P. falciparum GSK3, GS-1 substrate, 30 min incubation, [γ-32P]-ATP, SDS-PAGE detection |
Why This Matters
The 480 nM IC50 against Plasmodium GSK-3 provides a quantifiable activity benchmark that can be used to assess structure-activity relationship (SAR) improvements in derivative optimization campaigns.
- [1] BindingDB. (2026). BDBM50424223 (CHEMBL2313853) – Affinity Data: IC50 480 nM for Plasmodium falciparum GSK3. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50424223 View Source
